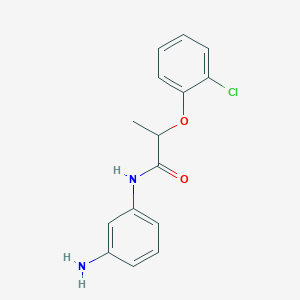![molecular formula C14H11IN2 B1341563 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 869568-11-6](/img/structure/B1341563.png)
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine
Descripción general
Descripción
The compound 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure that includes an imidazole ring joined to a pyridine ring. The imidazo[1,2-a]pyridine scaffold is considered a privileged structure in medicinal chemistry due to its prevalence in molecules with diverse biological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the iodine-ammonium acetate promoted reaction between 2-aminopyridine and aryl methyl ketones, which allows for the metal-free synthesis of diversely substituted imidazo[1,2-a]pyridines in good to excellent yields . Another method utilizes iodine-NH4OAc to mediate a regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones and 2-aminopyridine . Additionally, a copper-catalyzed synthesis has been developed for the regioselective synthesis of iodoimidazo[1,2-a]pyridines using alkenes/alkynes as coupling partners .
Molecular Structure Analysis
The molecular structure of 2-phenylimidazo[1,2-a]pyridine and its derivatives has been studied using X-ray crystallography. These studies reveal that the insertion of different substituents, such as a nitro group, does not cause fundamental changes in the geometry of the bicyclic unit but does induce changes in electron density distribution . This can affect the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridine derivatives is influenced by the presence of substituents on the aromatic rings. The iodine-promoted synthesis in aqueous media demonstrates the versatility of these compounds in undergoing condensation reactions with various aryl methyl ketones . The regioselectivity of these reactions can be controlled by the reaction conditions and catalysts used .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are crucial for their potential applications in medicinal chemistry. For instance, 8-fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, which is important for its role as a bioisosteric replacement in ligands for the GABA A receptor . The synthesis and characterization of these compounds involve determining their melting points, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Aplicaciones Científicas De Investigación
Crystal Structures and Charge Distributions
- Study 1: Research on similar compounds, including 2-phenylimidazo[1,2-a]pyridine, highlighted their crystal structures and charge distributions, which are crucial for understanding their interactions and potential applications (Tafeenko, Paseshnichenko & Schenk, 1996).
Synthesis in Aqueous Media
- Study 2: A study demonstrated an environmentally sustainable approach for synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in water, using iodine as a catalyst, which is significant for green chemistry applications (Bhutia, Panjikar, Iyer, Chatterjee & Banerjee, 2020).
Fluorescent Properties
- Study 3 & 4: Investigations into the fluorescent properties of imidazo[1,2-a]pyridine derivatives have revealed their potential as biomarkers and photochemical sensors. The impact of different substituents on their luminescent properties has been a key focus (Velázquez-Olvera et al., 2012); (Tomoda, Hirano, Saito, Mutai & Araki, 1999).
Synthesis and Chemical Reactivity
- Study 5: Another research focused on the synthesis of methylimidazo[1,2-a]pyridines in aqueous conditions, exploring their chemical reactivity and potential applications (Mohan, Rao & Adimurthy, 2013).
Conformational Considerations
- Study 6: The relationship between conformational characteristics and biological activity of substituted imidazo[1,2-a]pyridines was explored, offering insights into their potential therapeutic applications (Kaminski, Puchalski, Solomon, Rizvi, Conn, Elliott, Lovey, Guzik, Chiu & Long, 1989).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine is the KRAS G12C . KRAS is a protein that plays a crucial role in cell signaling pathways that control cell growth and cell death. Mutations in the KRAS gene, such as the G12C mutation, can lead to the development of cancer .
Mode of Action
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine interacts with its target through a covalent bond, acting as a covalent inhibitor . This interaction leads to the inhibition of the KRAS G12C protein, thereby preventing the uncontrolled cell growth that characterizes cancer .
Biochemical Pathways
The compound affects the RAS signaling pathway , which is involved in cell growth and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Result of Action
The compound has been found to exhibit potent anticancer activity against cells with the KRAS G12C mutation . This suggests that the compound’s action results in the inhibition of cancer cell growth .
Propiedades
IUPAC Name |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKUPVIDHZZAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589582 | |
| Record name | 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
CAS RN |
869568-11-6 | |
| Record name | 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)




![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)


![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

